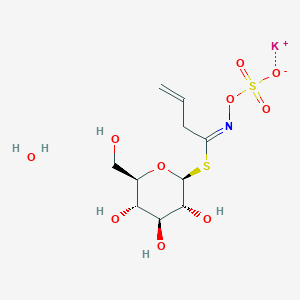
Sinigrin hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sinigrin monohydrate can be extracted from plant materials using a methanol-water mixture at high temperatures to disable myrosinase activity . The extract is then purified using an ion-exchange column, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then freeze-dried and analyzed by high-pressure liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of sinigrin monohydrate involves the extraction of glucosinolates from plants, particularly from the seeds of black mustard. The process includes grinding the plant material, extracting the glucosinolates with a suitable solvent, and purifying the extract using chromatographic techniques .
化学反応の分析
Types of Reactions
Sinigrin monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme myrosinase catalyzes the hydrolysis of sinigrin to produce allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish .
Common Reagents and Conditions
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various metabolites, including nitriles and thiocyanates.
Substitution: Sinigrin can undergo substitution reactions to form different glucosinolate derivatives.
Major Products
The major product formed from the hydrolysis of sinigrin is allyl isothiocyanate . Other products include nitriles and thiocyanates, depending on the reaction conditions .
科学的研究の応用
Sinigrin monohydrate has a wide range of scientific research applications:
作用機序
The primary mechanism of action of sinigrin monohydrate involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . This compound exerts its effects by inducing apoptosis and cell cycle arrest in cancer cells, as well as by exhibiting antibacterial and antifungal activities . The molecular targets and pathways involved include the activation of detoxification enzymes and the inhibition of carcinogen activation .
類似化合物との比較
Sinigrin monohydrate is unique among glucosinolates due to its ability to produce allyl isothiocyanate upon hydrolysis . Similar compounds include:
Glucoraphanin: Found in broccoli, produces sulforaphane upon hydrolysis.
Gluconasturtiin: Found in watercress, produces phenethyl isothiocyanate upon hydrolysis.
Sinalbin: Found in white mustard, produces p-hydroxybenzyl isothiocyanate upon hydrolysis.
These compounds share similar structures and biological activities but differ in their specific hydrolysis products and their effects on human health and plant defense mechanisms .
特性
分子式 |
C10H18KNO10S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChIキー |
IUBVMJHASFBYGW-WBMBWNLZSA-M |
異性体SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |
正規SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |
同義語 |
myronate sinigrin sinigrin, monopotassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















